molecular formula C14H12ClN3O2 B1448938 benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate CAS No. 1823247-17-1

benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No. B1448938
CAS RN: 1823247-17-1
M. Wt: 289.71 g/mol
InChI Key: DWEOYOBNEPSLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C14H12ClN3O2 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives, including benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, involves the use of microwave techniques . This method involves the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . Another method involves the use of ethyl-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate in hydrazine monohydrate, which is heated under reflux for 6 hours .


Molecular Structure Analysis

The molecular structure of benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core . This core is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, such as its density, melting point, and boiling point, can be found in various chemical databases .

Scientific Research Applications

Anticancer Activity

Benzyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has shown promise in anticancer research . Studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. For instance, derivatives of this compound have been tested against human cancer cell lines such as MCF7 (breast cancer) and HePG2 (liver cancer), showing significant cytotoxic effects . These compounds can induce apoptosis, a programmed cell death crucial for eliminating cancer cells, and have been found to cause cell cycle arrest in MCF7 cells .

Kinase Inhibition

This compound is a key player in the development of multi-targeted kinase inhibitors . Kinases are enzymes that play a vital role in cell signaling and are often overactive in cancer cells. Derivatives of benzyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate have been found to inhibit various kinases, including EGFR, Her2, VEGFR2, and CDK2, which are critical targets in cancer therapy . These inhibitors can lead to cell cycle arrest and apoptosis in cancer cells, offering a potential pathway for cancer treatment .

Molecular Docking Studies

In silico molecular docking studies have utilized this compound to predict its binding affinities to various biological targets. Such studies help in understanding the interaction between the compound and target proteins like Bcl2, an anti-apoptotic protein, thereby providing insights into the design of more effective anticancer drugs .

Gene Expression Modulation

Research has indicated that derivatives of benzyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can modulate gene expression related to cancer progression. They have been observed to up-regulate pro-apoptotic genes like P53 and BAX and down-regulate anti-apoptotic genes like Bcl2, which could contribute to their anticancer properties .

Apoptosis Induction

The compound has been associated with the induction of apoptosis through its influence on the expression of proteins involved in cell death pathways. For example, it has been shown to increase the activity of Caspase 8 and BAX proteins while decreasing the activity of Bcl2 in treated cancer cells .

Pharmaceutical Intermediate

Benzyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate serves as an important pharmaceutical intermediate. It is widely used in the synthesis of various pharmaceutical intermediates and has been the scaffold for many commercially available drugs .

Synthesis Technique Development

The compound has been at the forefront of developing new synthesis techniques, such as using microwave-assisted synthesis. This method provides a robust approach for preparing pyrrolo[2,3-d]pyrimidine derivatives, which are valuable in medicinal chemistry .

Mechanism of Action

Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their potential as multi-targeted kinase inhibitors and apoptosis inducers . They have shown promising cytotoxic effects against various cancer cell lines . For example, compound 5k, a pyrrolo[2,3-d]pyrimidine derivative, has been found to induce cell cycle arrest and apoptosis in HepG2 cells .

Future Directions

Pyrrolo[2,3-d]pyrimidine derivatives, including benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, have shown potential as multi-targeted kinase inhibitors and apoptosis inducers . These findings highlight the potential of these compounds as promising candidates for further development in the field of medicinal chemistry .

properties

IUPAC Name

benzyl 4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-13-11-6-18(7-12(11)16-9-17-13)14(19)20-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEOYOBNEPSLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
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benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
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benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
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benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Reactant of Route 5
benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Reactant of Route 6
benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

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